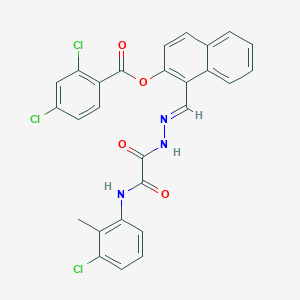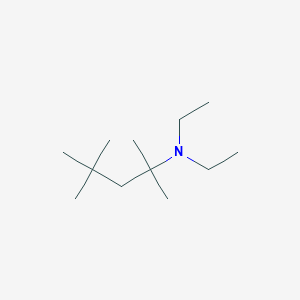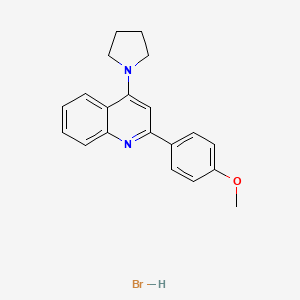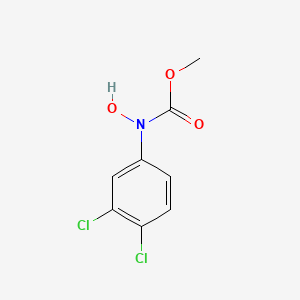
methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is a chemical compound known for its use as a herbicide. It is commonly referred to as Swep. This compound is effective in controlling a wide range of weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3,4-dichloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various chlorinated aromatic compounds.
Reduction: The major product is 3,4-dichloroaniline.
Substitution: Products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant metabolism and cell division.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit cell division.
Industry: Widely used as a herbicide in agriculture to control weed growth.
Wirkmechanismus
The compound exerts its herbicidal effects by interfering with the metabolic processes of weeds. It inhibits cell division at the growth point, leading to the death of the plant. The molecular target of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is believed to be an enzyme involved in cell division, although the exact pathway is still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
- 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
Uniqueness
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is unique due to its specific mode of action and its effectiveness in controlling a broad spectrum of weeds. Unlike Diuron and Linuron, which remain unchanged under certain conditions, this compound undergoes transformation in soil, leading to the formation of various degradation products .
Eigenschaften
Molekularformel |
C8H7Cl2NO3 |
|---|---|
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-14-8(12)11(13)5-2-3-6(9)7(10)4-5/h2-4,13H,1H3 |
InChI-Schlüssel |
FERYDKIBNPYXBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
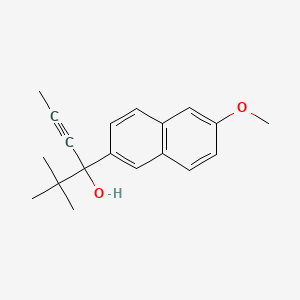
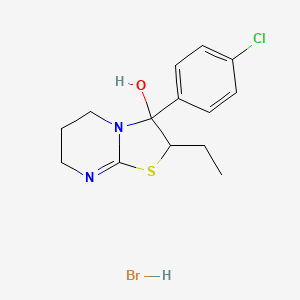

![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)

![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)




